2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride
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Overview
Description
2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride is a chemical compound with the molecular formula C10H11Cl2N2O It is a derivative of aniline and oxazole, featuring a methyl group and a dihydrochloride salt form
Mechanism of Action
Target of Action
Oxazole derivatives, which this compound is a part of, have been known to exhibit a wide spectrum of biological activities .
Mode of Action
Oxazole derivatives are known to interact with various biological targets, leading to a range of potential therapeutic effects .
Biochemical Pathways
Oxazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Oxazole derivatives are known to exhibit a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes in the presence of a base such as sodium hydride.
Amination: The oxazole derivative is then subjected to amination using aniline in the presence of a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions.
Methylation: The resulting product is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the oxazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halides, nucleophiles
Major Products Formed
Oxidation: Oxazole derivatives
Reduction: Reduced oxazole compounds
Substitution: Substituted aniline derivatives
Scientific Research Applications
2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(1,3-oxazol-2-yl)aniline dihydrochloride
- 2-Methyl-3-(1,3-thiazol-2-yl)aniline dihydrochloride
- 2-Methyl-3-(1,3-imidazol-2-yl)aniline dihydrochloride
Uniqueness
2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxazole ring structure contributes to its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1909310-04-8 |
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Molecular Formula |
C10H11ClN2O |
Molecular Weight |
210.66 g/mol |
IUPAC Name |
2-methyl-3-(1,3-oxazol-2-yl)aniline;hydrochloride |
InChI |
InChI=1S/C10H10N2O.ClH/c1-7-8(3-2-4-9(7)11)10-12-5-6-13-10;/h2-6H,11H2,1H3;1H |
InChI Key |
UWYSFRIPZDDFCR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1N)C2=NC=CO2.Cl.Cl |
Canonical SMILES |
CC1=C(C=CC=C1N)C2=NC=CO2.Cl |
solubility |
not available |
Origin of Product |
United States |
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